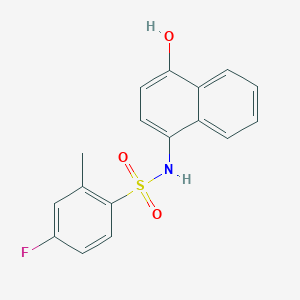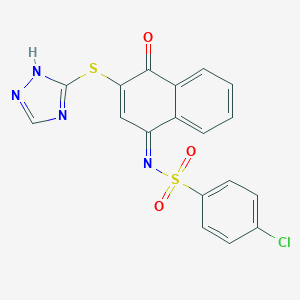
4-fluoro-N-(4-hydroxynaphthalen-1-yl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(4-hydroxynaphthalen-1-yl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is also known as FNH and has been synthesized using different methods. FNH has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
FNH has been shown to inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is necessary for the survival and growth of cancer cells. FNH has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can potentially lead to the development of new therapies for Alzheimer's disease.
Biochemical and Physiological Effects:
FNH has been shown to have no significant adverse effects on the body. However, it has been shown to inhibit the activity of carbonic anhydrase IX and acetylcholinesterase, which can potentially lead to changes in the body's pH and neurotransmitter levels, respectively.
実験室実験の利点と制限
One of the advantages of using FNH in lab experiments is its high purity and yield. Additionally, FNH has been shown to be stable under various conditions, making it a suitable starting material for the synthesis of various compounds. However, one of the limitations of using FNH is its high cost, which can limit its use in large-scale experiments.
将来の方向性
FNH has shown potential in various fields, including cancer research, enzyme inhibition, and drug discovery. Future research can focus on the development of new cancer therapies based on the inhibition of carbonic anhydrase IX. Additionally, research can focus on the development of new therapies for Alzheimer's disease based on the inhibition of acetylcholinesterase. Further studies can also explore the potential of FNH as a starting material for the synthesis of new compounds with potential pharmaceutical applications.
合成法
FNH has been synthesized using different methods. One of the most common methods is the reaction of 4-hydroxynaphthalen-1-amine with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base. This method yields FNH with a high yield and purity. Other methods include the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-hydroxy-1-naphthylamine in the presence of a base and the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-hydroxy-1-naphthaldehyde in the presence of a reducing agent.
科学的研究の応用
FNH has been studied for its potential in various fields, including cancer research, enzyme inhibition, and drug discovery. FNH has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer. This inhibition can potentially lead to the development of new cancer therapies. FNH has also been studied for its potential as an enzyme inhibitor in the treatment of Alzheimer's disease. Additionally, FNH has been used as a starting material for the synthesis of various compounds with potential pharmaceutical applications.
特性
分子式 |
C17H14FNO3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
4-fluoro-N-(4-hydroxynaphthalen-1-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H14FNO3S/c1-11-10-12(18)6-9-17(11)23(21,22)19-15-7-8-16(20)14-5-3-2-4-13(14)15/h2-10,19-20H,1H3 |
InChIキー |
HCSXMNBZMJNQDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O |
正規SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![Methyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280767.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B280782.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)

